Tetrakis(2,6-difluorophenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,6-difluorophenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four 2,6-difluorophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,6-difluorophenyl)porphyrin typically involves the condensation of pyrrole with 2,6-difluorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2,6-difluorophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-porphyrin derivatives, which are useful in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate and silver perchlorate.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxo-porphyrin derivatives.
Reduction: Reduced porphyrin species.
Substitution: Substituted porphyrin derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,6-difluorophenyl)porphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Employed in the study of heme proteins and their functions.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of Tetrakis(2,6-difluorophenyl)porphyrin involves its ability to interact with molecular oxygen and other reactive species. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells . The presence of fluorine atoms enhances the compound’s photophysical properties, making it more effective in generating singlet oxygen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(pentafluorophenyl)porphyrin: Similar in structure but with pentafluorophenyl groups instead of difluorophenyl groups.
Tetrakis(2,6-dichlorophenyl)porphyrin: Contains dichlorophenyl groups instead of difluorophenyl groups.
Uniqueness
Tetrakis(2,6-difluorophenyl)porphyrin is unique due to the specific positioning of the fluorine atoms, which significantly influences its electronic properties and reactivity. The difluorophenyl groups provide a balance between stability and reactivity, making it suitable for various applications in catalysis, photodynamic therapy, and material science .
Eigenschaften
Molekularformel |
C44H22F8N4 |
---|---|
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(2,6-difluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22F8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H |
InChI-Schlüssel |
XQZSSXGRTAZHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7F)F)C8=C(C=CC=C8F)F)C=C4)C9=C(C=CC=C9F)F)N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.